({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine
Overview
Description
The compound ({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine is a synthetic organic molecule characterized by a complex structure that includes a pyrrole ring substituted with a fluorinated phenyl group and a dimethyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluoxetine, have been known to target the serotonin reuptake transporter protein .
Mode of Action
It’s worth noting that similar compounds, such as fluoxetine, work by blocking the reuptake of serotonin, thereby increasing the amount of serotonin in the brain .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethylation of carbon-centered radical intermediates is a significant process .
Pharmacokinetics
The trifluoromethyl group in similar compounds has been known to affect the pharmacokinetics, often improving the metabolic stability and lipophilicity of the drug .
Result of Action
Similar compounds have been known to produce neurotransmitters, such as a calcitonin gene-related peptide (cgrp) receptor antagonist .
Biochemical Analysis
Biochemical Properties
({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine plays a significant role in biochemical reactions due to its unique chemical structure. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis. Additionally, it can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to changes in their conformation and activity. For instance, the compound can bind to nuclear receptors, such as the aryl hydrocarbon receptor (AhR), modulating its activity and influencing gene expression. Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by solute carrier (SLC) transporters and can bind to plasma proteins, influencing its distribution and accumulation in different tissues. The localization of the compound within specific tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Additionally, the compound can be targeted to mitochondria, affecting mitochondrial function and cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of **({1
Properties
IUPAC Name |
[1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2/c1-8-5-10(7-19)9(2)20(8)11-3-4-13(15)12(6-11)14(16,17)18/h3-6H,7,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJCPSNETYLTGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)F)C(F)(F)F)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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